

Application Notes: Tebipenem Pivoxil in Sepsis Models

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Compound Focus: Tebipenem Pivoxil

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Objective: To evaluate the in vivo antibacterial efficacy and protective effect of **tebipenem pivoxil** in mouse models of bacterial sepsis.

Key Findings: In murine sepsis models challenged with various pathogenic bacteria, oral administration of **tebipenem pivoxil** significantly reduced mortality and demonstrated a superior protective effect compared to meropenem and its own granular formulation [1].

Summary of Quantitative Data

The following tables consolidate the key in vitro and in vivo findings from the research.

Table 1: In Vitro Antibacterial Activity (MIC90) of Tebipenem Pivoxil [1]

Pathogenic Bacteria	MIC90 ($\mu\text{g/mL}$)
Gram-Positive Bacteria	
Methicillin-Sensitive <i>Staphylococcus aureus</i> (MSSA)	≤ 0.125
Methicillin-Resistant <i>Staphylococcus aureus</i> (MRSA)	16

Pathogenic Bacteria	MIC90 (µg/mL)
Methicillin-Sensitive <i>Staphylococcus epidermidis</i> (MSSE)	0.5
Methicillin-Resistant <i>Staphylococcus epidermidis</i> (MRSE)	8
Pyogenic Streptococcus	≤ 0.125
<i>Enterococcus faecalis</i>	32
Gram-Negative Bacteria	
<i>Escherichia coli</i>	1
<i>Klebsiella pneumoniae</i>	0.5
<i>Enterobacter aerogenes</i>	≤ 0.125
<i>Haemophilus influenzae</i>	0.25
<i>Pseudomonas aeruginosa</i>	64
<i>Acinetobacter baumannii</i>	64

Table 2: In Vivo Efficacy in Murine Sepsis Models [1]

Bacterial Challenge	Treatment Group	Survival Rate	Key Comparison
<i>Staphylococcus aureus</i> ATCC29213	Tebipenem Pivoxil Tablet (100 mg/kg)	Significantly higher	Superior to meropenem and tebipenem pivoxil granules
<i>Escherichia coli</i> ATCC25922	Tebipenem Pivoxil Tablet (100 mg/kg)	Significantly higher	Superior to meropenem and tebipenem pivoxil granules
<i>Pseudomonas aeruginosa</i> ATCC27853	Tebipenem Pivoxil Tablet (100 mg/kg)	Significantly higher	Superior to meropenem and tebipenem pivoxil granules
<i>Pseudomonas aeruginosa</i> Clinical Strain	Tebipenem Pivoxil Tablet (100 mg/kg)	Significantly higher	Superior to meropenem and tebipenem pivoxil granules

Experimental Protocols

Here is a detailed methodology for key experiments based on the search results.

Protocol 1: Establishing the Sepsis Mouse Model

This protocol is adapted from the methods used to calibrate a mathematical model of sepsis, which closely mirrors the in vivo challenge tests [2].

- **1. Animal Preparation:** Use genetically identical rats or mice. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
- **2. Bacterial Inoculum Preparation:**
 - Use a standard strain like *Escherichia coli* (e.g., ATCC 25922).
 - Culture the bacteria to the desired optical density using a spectrophotometer.
 - **Encapsulation in Fibrin Clot:** To mimic a localized infection that progresses to systemic sepsis, mix the bacterial suspension with fibrinogen (1%) and Thrombin (15U) to form a fibrin clot impregnated with bacteria [2].
 - Determine the precise colony-forming units (CFU) per clot via limiting dilution plating after implantation to ensure accurate dosing.
- **3. Model Induction:**
 - Introduce the bacterial fibrin clot into the peritoneum via laparotomy under aseptic conditions.
 - Post-operation, apply a topical anesthetic and return animals to cages with free access to food and water.
- **4. Monitoring:** Observe animals for clinical signs of sepsis, including lethargy, hypothermia, reluctance to feed, tachycardia, and tachypnea. Monitor mortality over 24-48 hours.

Protocol 2: Evaluating Tebipenem Pivoxil Efficacy

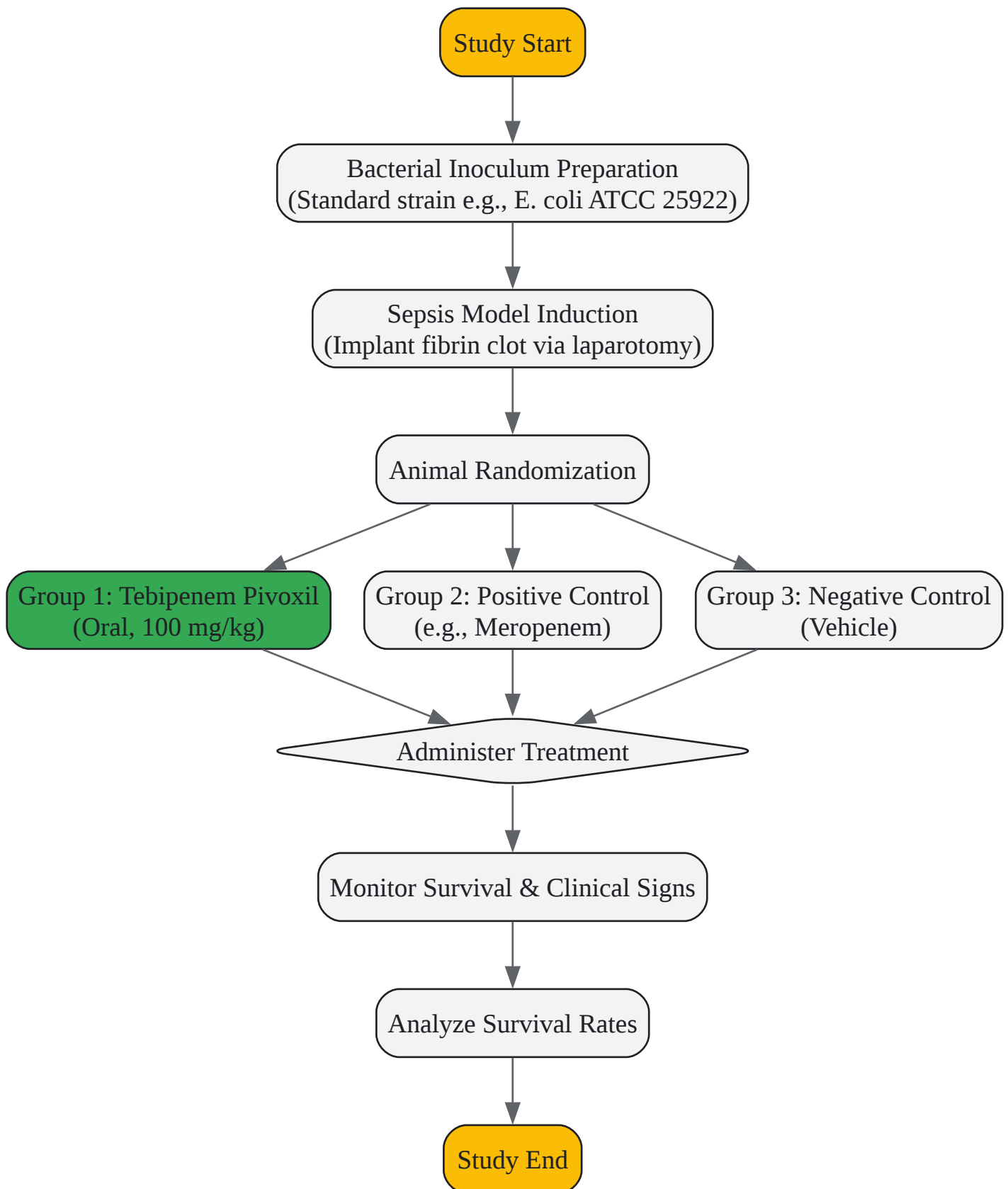
This protocol is directly derived from the in vivo study of **tebipenem pivoxil** [1].

- **1. Animal Model & Grouping:** Establish sepsis models as in Protocol 1, challenging mice with specific pathogens (*E. coli*, *S. aureus*, *P. aeruginosa*, *K. pneumoniae*). Randomize animals into treatment and control groups.
- **2. Dosing Regimen:**
 - **Treatment Group:** Administer **tebipenem pivoxil** tablet orally. A dose of **100 mg/kg** was used in the referenced study [1].

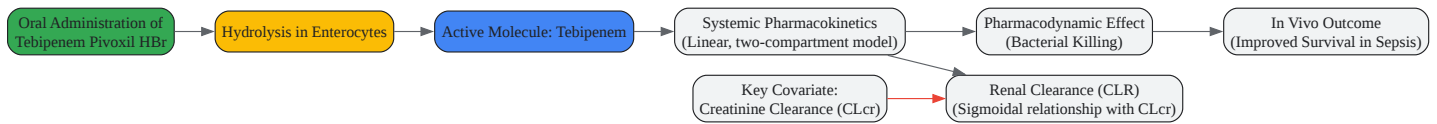
- **Control Groups:** Include groups treated with a comparator drug (e.g., meropenem), a different formulation (e.g., **tebipenem pivoxil** granules), and a vehicle control.
- Administer treatments simultaneously with or shortly after the bacterial challenge.
- **3. Data Collection and Analysis:**
 - Record survival rates for a predefined period (e.g., 7 days).
 - Compare mortality and survival rates between groups using appropriate statistical tests (e.g., Log-rank test). The primary endpoint is a significant reduction in mortality in the treatment group compared to controls.

Pharmacokinetic and Workflow Diagrams

The following diagrams illustrate the experimental workflow and key pharmacological relationships.



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Research Context and Notes

- **Clinical Relevance:** The positive results in animal models are supported by recent clinical advances. A Phase III trial (PIVOT-PO) demonstrated that the oral pro-drug **tebipenem pivoxil** hydrobromide (HBr) was non-inferior to intravenous imipenem-cilastatin for treating complicated urinary tract infections (cUTI), which can lead to sepsis [3] [4]. This underscores its potential as a transition from IV to oral therapy in serious infections.
- **Pharmacokinetic Consideration:** Population PK analyses indicate that tebipenem's renal clearance has a sigmoidal relationship with creatinine clearance. This is a critical covariate, suggesting that renal function should be considered when translating doses from animals to humans, though the model found no substantial impact from age, body size, or sex in cUTI patients [5].
- **Modeling Sepsis Complexity:** Mathematical models highlight that sepsis outcomes are highly sensitive to small changes in initial bacterial inoculum, pathogen growth rate, and host immune response. This variability should be accounted for in experimental design and data interpretation [2].

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